N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide
Description
N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide is a structurally complex molecule featuring:
- An octahydroindole core, a bicyclic system common in bioactive compounds.
- A cyanomethyl carboxamide group at position 2, contributing to polarity and metabolic stability.
Properties
IUPAC Name |
N-(cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c16-6-9-17-14(21)13-10-11-4-1-2-5-12(11)20(13)15-18-7-3-8-19-15/h3,7-8,11-13H,1-2,4-5,9-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPPBMCFOSGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C3=NC=CC=N3)C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Cyclization to Form Octahydroindole: The pyrimidine derivative is then subjected to cyclization reactions to form the octahydroindole structure. This can be achieved through intramolecular cyclization using appropriate catalysts.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via nucleophilic substitution reactions, often using cyanomethyl halides in the presence of a base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrimidine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitrile group to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups at the cyanomethyl position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Major Products
Oxidation Products: Oxidized derivatives of the pyrimidine and indole rings.
Reduction Products: Primary amines from the reduction of the nitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit inhibitory effects on certain cancer cell lines. For instance, N-(Cyanomethyl)-1-pyrimidin-2-yl derivatives have shown promise as inhibitors of specific kinases involved in tumor growth and proliferation. In vitro studies highlight its ability to induce apoptosis in cancer cells by activating specific apoptotic pathways .
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide exerts its effects involves the inhibition of key enzymes and pathways associated with cancer cell survival. The compound targets the ATP-binding site of kinases, leading to reduced phosphorylation of downstream signaling molecules that are crucial for cell cycle progression and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(Cyanomethyl)-1-pyrimidin-2-yl derivatives. Modifications to the pyrimidine ring and the octahydroindole structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on pyrimidine ring | Enhances binding affinity to target enzymes |
| Alteration of side chains | Modifies solubility and bioavailability |
| Changes in stereochemistry | Affects potency and selectivity |
Pharmaceutical Formulations
Formulation Development
The stability and solubility of N-(Cyanomethyl)-1-pyrimidin-2-yl derivatives are critical for their use in pharmaceutical applications. Recent studies have focused on developing novel salt forms that enhance the solubility and bioavailability of the compound. For instance, amorphous forms of the compound have been created to improve dissolution rates in physiological conditions .
Delivery Systems
Innovative delivery systems such as nanoparticles and liposomes are being explored to enhance the targeted delivery of N-(Cyanomethyl)-1-pyrimidin-2-yl compounds to tumor sites. These systems aim to reduce systemic toxicity while maximizing therapeutic effects on cancer cells .
Case Studies
Several case studies illustrate the clinical relevance and potential applications of N-(Cyanomethyl)-1-pyrimidin-2-yl derivatives:
-
Case Study: Inhibition of Tumor Growth
A study demonstrated that a specific derivative significantly inhibited tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression . -
Case Study: Combination Therapy
Research has shown that combining N-(Cyanomethyl)-1-pyrimidin-2-yl derivatives with existing chemotherapeutic agents can lead to synergistic effects, enhancing overall treatment efficacy while minimizing resistance development .
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Octahydroindole Cores
a) Perindopril
- Structure: (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid .
- Key Differences: Replaces the pyrimidin-2-yl group with an ethoxy-oxopentyl chain. Terminates in a carboxylic acid instead of a cyanomethyl carboxamide.
- Application : ACE inhibitor for hypertension and heart failure .
b) Trandolapril
- Structure : (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]hexahydro-2-indolinecarboxylic acid .
- Key Differences: Contains a phenylpropyl-alanyl substituent instead of pyrimidin-2-yl. Lacks the cyanomethyl group.
- Application : ACE inhibitor with prolonged duration due to lipophilic substituents .
Compounds with Pyrimidine Moieties
a) Compound 7d (from )
- Structure : Includes a pyrimido[4,5-d]pyrimidin-3(2H)-yl group.
- Key Differences: Larger fused pyrimidine system vs. the single pyrimidin-2-yl ring. Features valyl and dimethylamino substituents, enhancing target specificity.
- Application : Likely designed for kinase or protease inhibition due to heterocyclic diversity .
Carboxamide Derivatives in Non-Pharmaceutical Contexts
a) Beiersdorf’s Cyclohexane Carboxamide
- Structure: (1R,2S,5R)-N-(4-(Cyanomethyl)phenyl)-2-isopropyl-5-methylcyclohexane carboxamide .
- Key Differences :
- Cyclohexane core instead of octahydroindole.
- Isopropyl and methyl groups enhance lipophilicity.
- Application : Used in cooling cosmetic preparations, highlighting functional group versatility .
Functional Group Impact on Properties
- Cyanomethyl Group: Enhances metabolic stability compared to ester groups (e.g., Perindopril’s ethoxy chain) but may reduce solubility .
- Pyrimidin-2-yl vs.
Biological Activity
N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring and an octahydroindole moiety. This unique combination may contribute to its biological activity. The molecular formula is CHNO.
Research indicates that this compound acts as an inhibitor of Janus kinase (JAK), which plays a crucial role in the signaling pathways associated with various hematological malignancies. Inhibition of JAK can lead to reduced cell proliferation in conditions such as polycythemia vera and essential thrombocythemia .
Biological Activity and Therapeutic Applications
- Anticancer Activity :
- Anti-inflammatory Effects :
- Potential for Other Therapeutic Uses :
Table 1: Summary of Key Studies on this compound
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with a half-life conducive for once-daily dosing. Further studies are necessary to fully characterize its metabolism and excretion pathways.
Q & A
Q. What are the key considerations for synthesizing N-(Cyanomethyl)-1-pyrimidin-2-yl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide in a multi-step reaction?
- Methodological Answer : The synthesis typically involves sequential coupling reactions, protection/deprotection strategies, and purification steps. For example:
Core scaffold assembly : Start with functionalized pyrimidine and octahydroindole precursors. Use coupling agents (e.g., EDC/HOBt) to form the carboxamide bond .
Cyanomethylation : Introduce the cyanomethyl group via nucleophilic substitution under anhydrous conditions (e.g., using K₂CO₃ in DMF) .
Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to isolate intermediates and final product .
Critical Parameters : Monitor reaction progress via TLC/HPLC, optimize stoichiometry to minimize side products, and ensure inert atmosphere for moisture-sensitive steps.
Q. How can researchers confirm the molecular structure and purity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity and stereochemistry (e.g., pyrimidine protons at δ 8.5–9.0 ppm, octahydroindole carbons in aliphatic regions) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography (if applicable): Resolve 3D conformation and hydrogen-bonding networks .
- Purity Assessment : HPLC (C18 column, UV detection at 254 nm) with ≥95% purity threshold .
Q. What strategies address solubility challenges in biological assays for this compound?
- Methodological Answer :
- Solvent Systems : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers (e.g., PBS with 0.1% Tween-80).
- Particle Size Reduction : Use sonication or nano-milling to enhance dispersibility .
- Prodrug Derivatization : Modify the cyanomethyl group to improve hydrophilicity (e.g., PEGylation) .
Validation : Measure solubility via shake-flask method and confirm stability using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can design of experiments (DoE) optimize reaction conditions for novel derivatives?
- Methodological Answer : Apply factorial design to screen variables (temperature, catalyst loading, solvent polarity). Example workflow:
Q. What computational approaches predict the compound’s bioactivity and guide derivative design?
- Methodological Answer :
- Quantum Chemical Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., pyrimidine N-atoms) .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinase domains) using AMBER or GROMACS.
- QSAR Modeling : Train models on structural analogs (e.g., pyrimidine-based inhibitors) to correlate substituents with IC₅₀ values .
Case Study : ICReDD’s workflow integrates computation-experiment feedback loops for accelerated discovery .
Q. How to resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays .
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
- Structural Elucidation : Co-crystallize the compound with target proteins to identify binding modes (e.g., hinge-region interactions in kinases) .
Tables for Key Data
Q. Table 1. Synthetic Optimization via DoE
| Parameter | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 1 | 5 | 3 |
| Solvent Polarity | THF | DMF | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
